2-(1-Methoxypropadienyl)-2-methyloxirane
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Overview
Description
2-(1-Methoxypropadienyl)-2-methyloxirane is an organic compound with a unique structure that combines an oxirane ring with a methoxypropadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypropadienyl)-2-methyloxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One common method uses a racemic catalyst with an asymmetric polydentate ligand complexed with a metal atom, such as cobalt. The reaction proceeds with high selectivity, yielding the desired product along with minor by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This method produces a mixture of 1-methoxy-2-propanol and other isomers, which are then separated through distillation .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxypropadienyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Methoxypropadienyl)-2-methyloxirane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methoxypropadienyl)-2-methyloxirane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various biological pathways and molecular targets, exerting their effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Methoxypropadienyl)-2-methyloxirane include:
1-Methoxy-2-propanol: An organic solvent with similar properties and applications.
Propylene glycol methyl ether: Another glycol ether used in industrial applications.
Methoxypropanol: A compound with similar chemical structure and reactivity.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a methoxypropadienyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61186-71-8 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
InChI |
InChI=1S/C7H10O2/c1-4-6(8-3)7(2)5-9-7/h1,5H2,2-3H3 |
InChI Key |
GAEQYZLANLWHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=C=C)OC |
Origin of Product |
United States |
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